Technical Monograph: 1-(3-Fluoro-2-methoxyphenyl)ethanol
Technical Monograph: 1-(3-Fluoro-2-methoxyphenyl)ethanol
Here is an in-depth technical guide regarding 1-(3-Fluoro-2-methoxyphenyl)ethanol, structured for research and development professionals.
Chemical Class: Chiral Fluorinated Benzyl Alcohols Primary Application: Pharmaceutical Intermediate (P-CABs, Kinase Inhibitors)
Chemical Identity & Core Data
This compound represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the steric and electronic modulation of the ortho-methoxy group. It serves as a critical chiral building block for synthesizing Potassium-Competitive Acid Blockers (P-CABs) and specific CNS-active agents.
CAS Registry Data
| Configuration | CAS Number | Commercial Status |
| Racemic | 1220039-38-2 | Available (Building Block) |
| (S)-Enantiomer | 2227780-01-8 | High-Value Intermediate |
| (R)-Enantiomer | Not widely listed | Custom Synthesis / Resolution required |
| Ketone Precursor | 208777-19-9 | 1-(3-Fluoro-2-methoxyphenyl)ethanone |
Physicochemical Profile[1][2][3][4][5]
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IUPAC Name: 1-(3-Fluoro-2-methoxyphenyl)ethanol
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Molecular Formula: C₉H₁₁FO₂[1]
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Molecular Weight: 170.18 g/mol [1]
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Appearance: Colorless to pale yellow viscous liquid.
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Solubility: Soluble in MeOH, EtOH, DCM, DMSO; sparingly soluble in water.
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Key Reactivity: Secondary alcohol susceptible to oxidation (to ketone), tosylation/mesylation (for nucleophilic substitution), and Mitsunobu inversion.
Strategic Synthesis Protocols
For drug development, the synthesis strategy depends on the required stereochemistry. Below are the two primary industry-standard workflows.
Workflow Visualization
The following diagram illustrates the divergence between racemic synthesis and asymmetric catalysis.
Figure 1: Divergent synthetic pathways from the parent acetophenone. Blue path indicates standard reduction; Green path indicates Asymmetric Transfer Hydrogenation (ATH).
Protocol A: Standard Reduction (Racemic)
Context: Used for generating analytical standards or when a racemic intermediate is sufficient for early-stage SAR (Structure-Activity Relationship) studies.
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Setup: Charge a round-bottom flask with 1-(3-Fluoro-2-methoxyphenyl)ethanone (1.0 eq) and Methanol (10 volumes). Cool to 0°C.[2]
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Addition: Portion-wise addition of Sodium Borohydride (NaBH₄) (1.1 eq). Caution: Hydrogen gas evolution.
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Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
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Quench: Quench with saturated NH₄Cl solution.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)
Context: Required for GMP synthesis of chiral drug candidates to avoid wasteful resolution steps later.
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Catalyst Prep: Utilize RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).
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Solvent System: Formic Acid / Triethylamine (5:2 azeotropic mix) serves as both solvent and hydrogen source.
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Procedure:
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Dissolve ketone (1.0 eq) in the HCOOH/TEA mixture (5 volumes).
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Add catalyst under nitrogen atmosphere.
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Stir at 25-30°C for 12–18 hours.
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Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 98%.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)[4][7][8]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.10–6.90 (m, 3H): Aromatic protons (characteristic splitting due to F-coupling).
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δ 5.20 (q, J = 6.4 Hz, 1H): Benzylic methine (-CH OH).
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δ 3.88 (s, 3H): Methoxy group (-OCH ₃).
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δ 2.60 (br s, 1H): Hydroxyl proton (-OH , exchangeable).
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δ 1.48 (d, J = 6.4 Hz, 3H): Methyl group (-CH ₃).
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¹⁹F NMR:
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δ -130 to -135 ppm: Single peak (multiplet due to H-coupling if proton-coupled).
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Quality Control Parameters
| Test | Acceptance Criteria | Method |
| Purity | > 98.0% | HPLC (UV @ 210/254 nm) |
| Chiral Purity | > 99.0% ee | Chiral HPLC |
| Water Content | < 0.5% | Karl Fischer Titration |
Applications in Drug Discovery
The 1-(3-Fluoro-2-methoxyphenyl)ethanol scaffold is a bioisostere used to modulate lipophilicity and metabolic stability.
Potassium-Competitive Acid Blockers (P-CABs)
This moiety acts as a structural analog to the fluorinated phenyl rings found in Vonoprazan-class inhibitors. The ortho-methoxy group provides steric hindrance that locks the conformation of the molecule when binding to the H+/K+-ATPase proton pump, while the fluorine atom blocks metabolic hydroxylation at the 3-position.
Kinase Inhibition (CNS Targets)
Fluorinated benzyl alcohols are frequently converted to chiral amines or ethers in the synthesis of inhibitors for:
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ALK (Anaplastic Lymphoma Kinase)
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c-MET
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Mechanistic Role: The fluorine atom increases CNS penetration (LogP modulation) and reduces P-gp efflux liability.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(3-Fluoro-4-methoxyphenyl)ethanone (Isomer Comparison). Retrieved from [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
